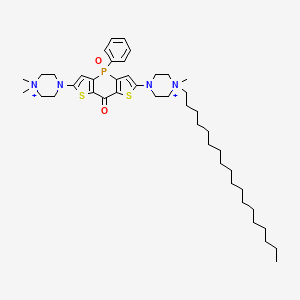
Mem-C1C18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mem-C1C18 is a polarity-sensitive fluorescent probe with excellent plasma membrane anchoring, high brightness, and a sensitive response to environmental polarity by altering the fluorescence lifetime . It is primarily used to quantify changes in the polarity of the plasma membrane during ferroptosis .
化学反応の分析
Mem-C1C18 undergoes various chemical reactions, primarily involving changes in fluorescence lifetime in response to environmental polarity . The compound is sensitive to the polarity of its environment, which makes it useful for monitoring changes in the plasma membrane during ferroptosis . Common reagents and conditions used in these reactions are not specified, but the major product formed is the altered fluorescence signal that indicates changes in membrane polarity .
科学的研究の応用
Mem-C1C18 has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study the polarity of various environments.
Biology: Utilized to monitor changes in the plasma membrane during ferroptosis, a type of cell death.
Medicine: Helps in understanding the mechanisms of ferroptosis, which can be relevant in disease research.
Industry: Employed in the development of new fluorescent probes and sensors for various applications.
作用機序
Mem-C1C18 exerts its effects by anchoring to the plasma membrane and altering its fluorescence lifetime in response to changes in environmental polarity . This allows for the quantification of changes in membrane polarity during ferroptosis . The molecular targets and pathways involved include the plasma membrane and the processes that lead to changes in its polarity .
類似化合物との比較
Mem-C1C18 is unique due to its high brightness and sensitive response to environmental polarity . Similar compounds include Mem-C18C18, which also displays membrane-specific properties for visualizing ferroptosis . Both compounds are used to monitor microenvironment polarity of various cell membranes .
特性
分子式 |
C44H69N4O2PS2+2 |
|---|---|
分子量 |
781.2 g/mol |
IUPAC名 |
5-(4,4-dimethylpiperazin-4-ium-1-yl)-11-(4-methyl-4-octadecylpiperazin-4-ium-1-yl)-2-oxo-2-phenyl-6,10-dithia-2λ5-phosphatricyclo[7.3.0.03,7]dodeca-1(9),3(7),4,11-tetraen-8-one |
InChI |
InChI=1S/C44H69N4O2PS2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-30-48(4)33-28-46(29-34-48)41-36-39-44(53-41)42(49)43-38(51(39,50)37-24-21-20-22-25-37)35-40(52-43)45-26-31-47(2,3)32-27-45/h20-22,24-25,35-36H,5-19,23,26-34H2,1-4H3/q+2 |
InChIキー |
NECGCOSSFLIZFL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC[N+]1(CCN(CC1)C2=CC3=C(S2)C(=O)C4=C(P3(=O)C5=CC=CC=C5)C=C(S4)N6CC[N+](CC6)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



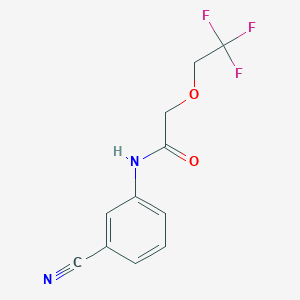
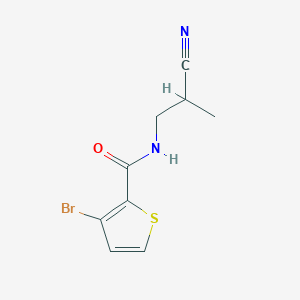
![N-phenyl-N-[2-(2-propynyloxy)benzyl]amine](/img/structure/B14904356.png)

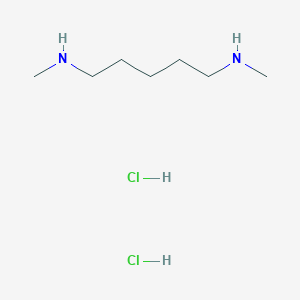
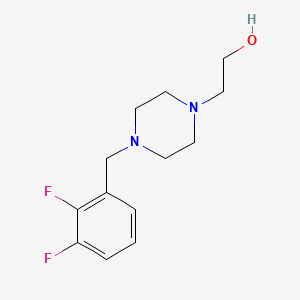
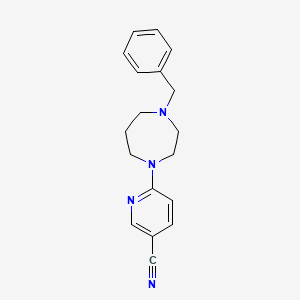
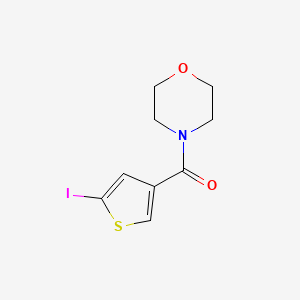
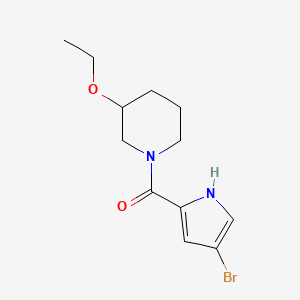
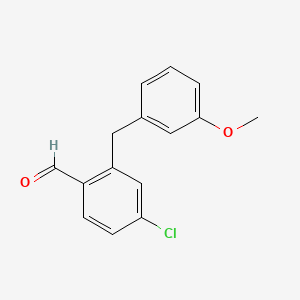
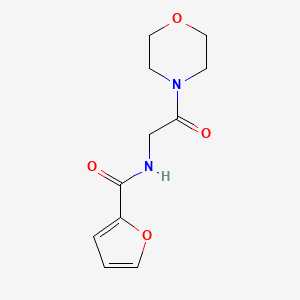
![(6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol](/img/structure/B14904424.png)

